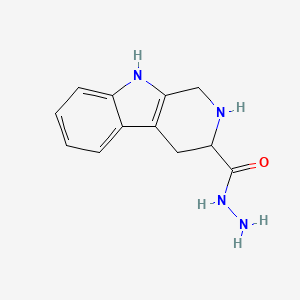
2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carbohydrazide is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that have a tricyclic structure, which includes an indole ring fused to a pyridine ring. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. This reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline core. The specific conditions for the synthesis of this compound may vary, but commonly used reagents include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline structure to a fully aromatic beta-carboline.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the indole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under various conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fully aromatic beta-carbolines, while reduction could produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as a biochemical probe due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
類似化合物との比較
Similar Compounds
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
- Harmine
- Harmaline
Uniqueness
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other beta-carbolines, it may exhibit different pharmacokinetic properties, making it a valuable compound for drug development and biochemical research .
特性
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2848906.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)
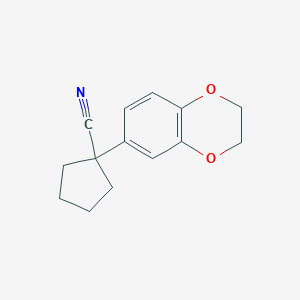
![(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848910.png)
![methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2848913.png)


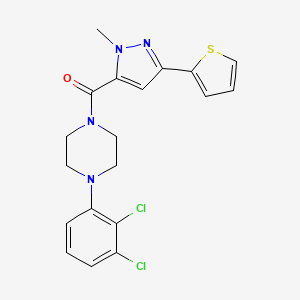
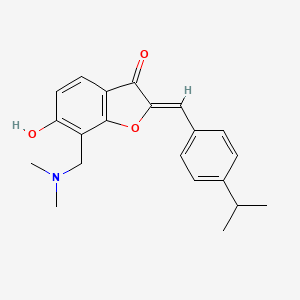
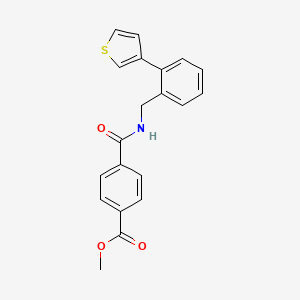
![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)

![1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea](/img/structure/B2848928.png)
